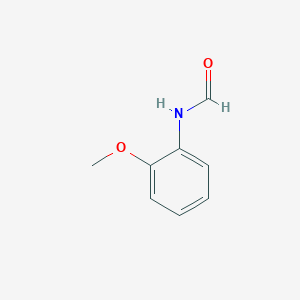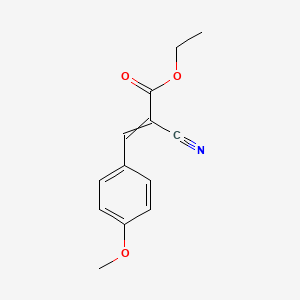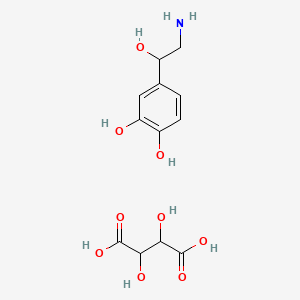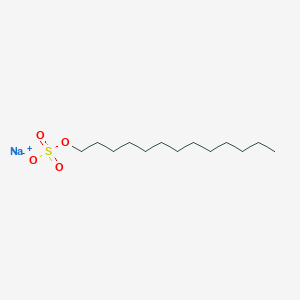![molecular formula C15H14N3NaO2 B7797747 sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate](/img/structure/B7797747.png)
sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activity, making it a subject of interest in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The exact details of the synthetic routes are often proprietary, but they generally include steps such as condensation reactions, cyclization, and purification processes.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process involves the use of high-purity raw materials and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but generally involve controlled temperature, pressure, and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies related to cell signaling, enzyme activity, and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate involves its interaction with specific molecular targets and pathways within cells. It can bind to enzymes, receptors, and other proteins, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
CID 101881: This compound has a similar structure but differs in its biological activity and applications.
CID 101882:
CID 101883: This compound is used in similar applications but has different pharmacokinetic and pharmacodynamic properties.
In comparison, this compound stands out due to its unique combination of chemical stability, biological activity, and versatility in various applications.
Propiedades
IUPAC Name |
sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.Na/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20;/h3-10H,1-2H3,(H,19,20);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCKRHPYZNTEIO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














